

A Technical Guide to the Spectroscopic Data of 2',4'-Dihydroxyacetophenone

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Compound of Interest

Compound Name: 2',4'-Dihydroxyacetophenone

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This technical guide provides an in-depth overview of the spectroscopic data for 2',4'Dihydroxyacetophenone (also known as Resacetophenone), a key intermediate in the synthesis of various pharmaceuticals and a subject of interest in medicinal chemistry. This document presents its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the methodologies for their acquisition.

Chemical Structure

Systematic Name: 1-(2,4-dihydroxyphenyl)ethanone Molecular Formula: C₈H₈O₃ Molecular Weight: 152.15 g/mol CAS Number: 89-84-9

Spectroscopic Data

The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data for **2',4'- Dihydroxyacetophenone**. This data is crucial for the structural elucidation and quality control of the compound.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for **2',4'-Dihydroxyacetophenone**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Spectromet er Frequency
12.5 (approx.)	Singlet	1H	2'-OH	DMSO-d ₆	400 MHz
10.2 (approx.)	Singlet	1H	4'-OH	DMSO-d ₆	400 MHz
7.62	Doublet	1H	H-6'	DMSO-d ₆	400 MHz
6.33	Doublet	1H	H-5'	DMSO-d ₆	400 MHz
6.22	Singlet	1H	H-3'	DMSO-d ₆	400 MHz
2.54	Singlet	3H	-COCH₃	DMSO-d ₆	400 MHz

Data sourced from publicly available spectral databases.[1]

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2',4'-Dihydroxyacetophenone**

Chemical Shift (δ) ppm	Assignment	Solvent
202.5	C=O	Acetone-d ₆
165.2	C-4'	Acetone-d ₆
164.8	C-2'	Acetone-d ₆
133.5	C-6'	Acetone-d ₆
114.5	C-1'	Acetone-d ₆
108.4	C-5'	Acetone-d ₆
103.5	C-3'	Acetone-d ₆
26.4	-СН₃	Acetone-d ₆



Data sourced from publicly available spectral databases.[2]

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **2',4'-Dihydroxyacetophenone**

Wavenumber (cm⁻¹)	Intensity	Assignment
3200 - 3500	Broad	O-H stretch (phenolic)
1640 - 1660	Strong	C=O stretch (ketone)
1580 - 1620	Medium	C=C stretch (aromatic ring)
1200 - 1300	Strong	C-O stretch (phenol)

Data represents typical ranges for the assigned functional groups and is consistent with spectra obtained via KBr disc or ATR techniques.[1][3][4]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2',4'- Dihydroxyacetophenone**.

Materials and Equipment:

- 2',4'-Dihydroxyacetophenone sample
- Deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆)
- NMR tube (5 mm diameter)
- NMR spectrometer (e.g., 400 MHz)
- Pipettes and vials



Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of the **2',4'-Dihydroxyacetophenone** sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field.
- 1H NMR Acquisition:
 - Set the spectral width, acquisition time, and number of scans.
 - Acquire the ¹H NMR spectrum.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Set appropriate parameters for ¹³C NMR, which typically requires a larger number of scans than ¹H NMR.
 - Acquire and process the ¹³C NMR spectrum.

Objective: To obtain an infrared spectrum of solid **2',4'-Dihydroxyacetophenone**.

Method 1: Attenuated Total Reflectance (ATR)

Materials and Equipment:



- 2',4'-Dihydroxyacetophenone sample (solid)
- FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[3]
- Spatula

Procedure:

- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid sample onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal after the measurement.

Method 2: KBr Disc

Materials and Equipment:

- 2',4'-Dihydroxyacetophenone sample
- Potassium bromide (KBr), IR grade
- · Agate mortar and pestle
- Hydraulic press and pellet die
- FTIR spectrometer

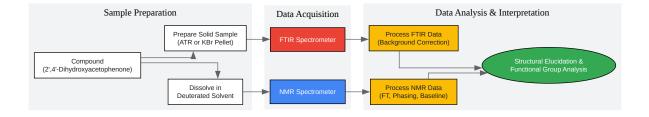
Procedure:



- Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar.
- Pellet Formation: Transfer the finely ground powder to a pellet die and press it under high pressure to form a transparent or translucent disc.
- Sample Holder: Place the KBr disc in the sample holder of the FTIR spectrometer.
- Spectral Acquisition: Acquire the IR spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2',4'-Dihydroxyacetophenone.



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2',4'-Dihydroxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118725#spectroscopic-data-nmr-ir-for-2-4-dihydroxyacetophenone]

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